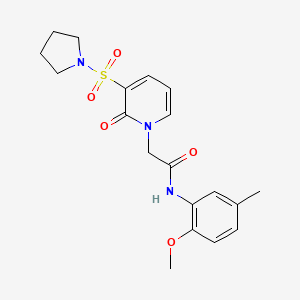

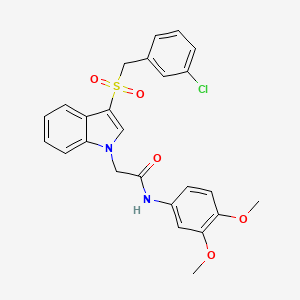

Methyl (2-methoxy-2-phenylbutyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

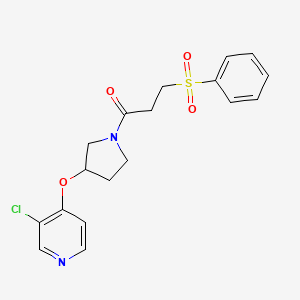

“Methyl (2-methoxy-2-phenylbutyl)carbamate” is a carbamate compound . Carbamates are derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 are usually hydrogen atoms . They are used in a variety of applications, including as insecticides, herbicides, and fungicides .

Aplicaciones Científicas De Investigación

Carbamoylation of Amines

Carbamate esters, such as Methyl (2-methoxy-2-phenylbutyl)carbamate, represent an important class of organic compounds which find wide application in the chemical industry . They are prepared through the carbamoylation of primary, secondary, and aromatic amines . This process is environmentally friendly and reduces the application of hazardous materials .

Synthesis of Pharmaceuticals

Carbamate esters are important intermediates in the synthesis of pharmaceuticals . They can be used to create a variety of drugs, including those for treating various diseases and conditions.

Agrochemical Production

In the agrochemical industry, carbamate esters are used in the synthesis of various agrochemicals . These chemicals are essential for protecting crops from pests and diseases.

Use as Protecting Groups

Carbamate esters can also be used as protecting groups for amine functionality . This is particularly useful in complex organic synthesis where protecting groups are needed to prevent certain reactions from occurring.

Non-Phosgene Route to N-Alkyl Carbamate

The reaction of amines with organic carbonates such as dimethyl carbonate provides a non-phosgene route to N-alkyl carbamate . This is an environmentally benign synthetic route to carbamate esters .

Pesticide Degradation

Methyl (2-methoxy-2-phenylbutyl)carbamate could potentially be involved in the degradation of certain pesticides. For instance, Methomyl, a carbamate insecticide, is degraded by several species of bacteria . The degradation pathways of methomyl and the fate of several metabolites have been investigated .

Safety and Hazards

Propiedades

IUPAC Name |

methyl N-(2-methoxy-2-phenylbutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-13(17-3,10-14-12(15)16-2)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIQNLCVRNTZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC)(C1=CC=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-Benzodioxol-5-yl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2673417.png)

![[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine](/img/structure/B2673423.png)

![8-Prop-2-enoyl-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2673425.png)

![2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine](/img/structure/B2673436.png)

![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2673437.png)